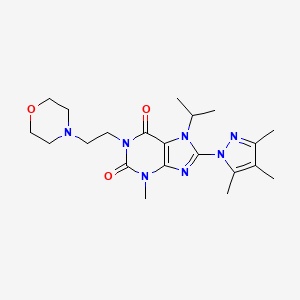

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H31N7O3 and its molecular weight is 429.525. The purity is usually 95%.

BenchChem offers high-quality 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation

The purine fused-ring skeleton, as found in compounds related to the specified chemical structure, demonstrates a planar conformation. These compounds are characterized by their morpholine rings adopting a chair conformation, and their structures are often stabilized through a network of intermolecular hydrogen bonds. An example includes the analysis of similar purine derivatives, which revealed the importance of intramolecular hydrogen bonding in determining the conformation of amino-hydroxyalkyl substituents (Karczmarzyk et al., 1995).

Application in Corrosion Inhibition

Research on aza-pseudopeptides, which share a similar structural complexity to the given chemical, has shown that they can act as efficient corrosion inhibitors for mild steel in acidic conditions. These compounds form a protective layer on the metal surface, significantly reducing corrosion rates. The effectiveness of these inhibitors is supported by both experimental results and theoretical calculations, highlighting their potential industrial application in metal protection (Chadli et al., 2017).

Ring-Opening Polymerization

Certain morpholine derivatives, related to the queried compound, do not readily undergo ring-opening polymerization with typical metal catalysts, suggesting a unique reactivity profile that could inform the development of new polymeric materials. These findings emphasize the nuanced behavior of such compounds under conditions typically favorable for polymer formation, underscoring their potential for exploring new polymer synthesis pathways (Chisholm et al., 2006).

Electroluminescent Materials for OLED Applications

Compounds incorporating the pyrazole moiety, akin to the one of interest, have been investigated for their potential as electroluminescent materials in OLED technology. Their luminescent properties, combined with thermal stability and solubility, make them attractive candidates for the development of OLED devices with improved energy efficiency (Taydakov et al., 2016).

Enzymatic Ring-Opening Polymerization

The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives offers a novel route to synthesize poly(ester amide)s. This process, facilitated by lipase enzymes, highlights the potential of using biocatalysts for the polymerization of cyclic compounds, opening avenues for the development of environmentally friendly polymer synthesis strategies (Feng et al., 2000).

properties

IUPAC Name |

3-methyl-1-(2-morpholin-4-ylethyl)-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O3/c1-13(2)27-17-18(22-20(27)28-16(5)14(3)15(4)23-28)24(6)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h13H,7-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBXBBLWBYZVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)

![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)